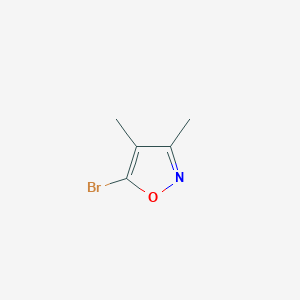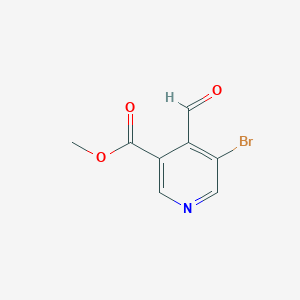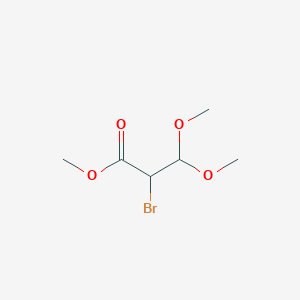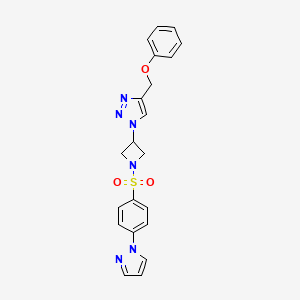
5-Bromo-3,4-dimethyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-Bromo-3,4-dimethyl-1,2-oxazole" is not directly studied in the provided papers. However, the papers do discuss various brominated heterocyclic compounds, including oxazoles, which are structurally related to the compound of interest. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of brominated oxazoles and related compounds, which can be informative for understanding "this compound" .
Synthesis Analysis
The synthesis of brominated oxazoles and related compounds involves various strategies. For instance, solar photo-thermochemical C(sp3)–H bromination has been used to synthesize 4-bromo-2,5-substituted oxazoles from N-arylethylamides, demonstrating the potential for greener methodologies . Additionally, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester shows the versatility of brominated compounds in forming complex structures . These methods highlight the importance of bromination in constructing the oxazole ring and modifying its properties .
Molecular Structure Analysis
The molecular structures of brominated oxazoles and related compounds have been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole has been compared with theoretical calculations, revealing insights into the compound's geometry and electronic structure . Similarly, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been elucidated, showing intramolecular hydrogen bonding and planar orientation . These studies provide a foundation for understanding the molecular structure of "this compound" .
Chemical Reactions Analysis
The reactivity of brominated oxazoles is influenced by their molecular structure. For instance, the study of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one provides insights into the compound's reactivity through Conceptual DFT and analysis of intermolecular interactions . This suggests that "this compound" may also exhibit unique reactivity patterns that could be explored through similar computational and experimental approaches .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated oxazoles are diverse. For example, the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been investigated, revealing their potential as antibacterial agents . Additionally, the antimicrobial properties and NLO potential of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole have been reported, indicating the broad applicability of brominated oxazoles . These findings suggest that "this compound" may also possess interesting physical and chemical properties that warrant further investigation .
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Yamane, Mitsudera, and Shundoh (2004) describes a method for synthesizing 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles, demonstrating the use of 5-bromo-3,4-dimethyl-1,2-oxazole in creating highly regioselective halogenated compounds (Yamane, Mitsudera, & Shundoh, 2004).
Application in Heterocyclic Chemistry
- Research by Kelly and Lang (1995) on the total synthesis of Dimethyl Sulfomycinamate highlights the role of oxazole heterocycles, closely related to this compound, in complex organic synthesis (Kelly & Lang, 1995).
Coordination Chemistry and Catalysis
- Gómez, Muller, and Rocamora (1999) discuss the coordination chemistry of oxazoline ligands, providing insight into the potential applications of this compound in transition metal-catalyzed asymmetric syntheses (Gómez, Muller, & Rocamora, 1999).
Biological Studies
- A study by Hewings et al. (2011) identified the 3,5-dimethylisoxazole moiety as a novel acetyl-lysine bioisostere, suggesting the potential biological relevance of compounds like this compound in epigenetic regulation (Hewings et al., 2011).
Novel Ring Oxidation Studies
- Arora, Philip, Huang, and Shu (2012) explored the ring oxidation of 2H-oxazole to 2-oxazolone, indicating the chemical reactivity and transformation potential of oxazole derivatives including this compound (Arora, Philip, Huang, & Shu, 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Oxazole derivatives have been found to interact with a variety of biological systems, suggesting that the targets may be diverse and context-dependent .
Mode of Action
Oxazole derivatives are known to participate in reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the target molecules, altering their function and resulting in the observed biological effects.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
The compound’s molecular weight (17601) suggests that it may have favorable bioavailability
Result of Action
Given the diverse biological activities associated with oxazole derivatives, the effects are likely to be context-dependent and could involve changes in cell signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3,4-dimethyl-1,2-oxazole. For instance, the compound’s stability may be affected by temperature, as suggested by storage recommendations . Additionally, factors such as pH, the presence of other molecules, and cellular context could influence the compound’s action and efficacy.
properties
IUPAC Name |
5-bromo-3,4-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-3-4(2)7-8-5(3)6/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRPLFXCNDHUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89322-53-2 |
Source


|
| Record name | 5-bromo-3,4-dimethyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(9-Methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2505400.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2505402.png)
![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2505405.png)


![N-[2-(3,3-Difluoropiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2505411.png)


![N-(4-ethoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505416.png)



![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2505422.png)